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molecular formula C9H14O4 B1264470 Methyl Acrylate Methyl Methacrylate CAS No. 9011-87-4

Methyl Acrylate Methyl Methacrylate

Cat. No. B1264470
M. Wt: 186.2 g/mol
InChI Key: NXMXPVQZFYYPGD-UHFFFAOYSA-N
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Patent
US05939471

Procedure details

A separable flask fitted with a condenser, a nitrogen inlet and a stirrer was charged with 300 parts of deionized water, 2 parts of polyoxyethylene alkylphenyl ether phosphate sodium salt [GAFAC LO-529 (trade name); manufactured by Toho Chemical Industry Co., Ltd.] as an emulsifier, 0.0003 part of ethylenediaminetetraacetic acid sodium salt (hereinafter abbreviated as EDTA), 0.2 part of sodium formaldehyde sulfoxylate (hereinafter abbreviated as SFS), and 0.0001 part of ferrous sulfate, and its contents were heated to 80° C. with stirring. Then, a mixture composed of 99 parts of methyl methacrylate (hereinafter abbreviated as MMA), 1 part of methyl acrylate (hereinafter abbreviated as MA), 0.25 part of n-octyl mercaptan, and 0.125 part of tert-butyl hydroperoxide (hereinafter abbreviated as TBH) was added dropwise thereto over a period of 1 hour. After completion of the addition, this mixture was held at 80° C. for 2 hours to obtain an aqueous latex of MMA-MA copolymer particles. Measurements according to the dynamic light scattering method (DLS) revealed that these polymer particles had a diameter of 62 nm and a ζ-potential of -36 mV, indicating that they were negatively charged.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyoxyethylene alkylphenyl ether phosphate sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
99
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[Na+].C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].S([O-])[O-].C=O.[Na+].[Na+].[C:32]([O:37][CH3:38])(=[O:36])[C:33]([CH3:35])=[CH2:34].[C:39]([O:43][CH3:44])(=[O:42])[CH:40]=[CH2:41].C(S)CCCCCCC.C(OO)(C)(C)C>O>[C:32]([O:37][CH3:38])(=[O:36])[C:33]([CH3:35])=[CH2:34].[C:39]([O:43][CH3:44])(=[O:42])[CH:40]=[CH2:41] |f:0.1.2.3.4,5.6.7.8,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Six
Name
polyoxyethylene alkylphenyl ether phosphate sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])[O-].C=O.[Na+].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])[O-].C=O.[Na+].[Na+]
Step Ten
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
99
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A separable flask fitted with a condenser, a nitrogen inlet and a stirrer
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After completion of the addition
WAIT
Type
WAIT
Details
this mixture was held at 80° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC.C(C=C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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